

Application Notes and Protocols for the Quantification of Doxofylline in Biological Samples

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Compound of Interest

Compound Name: Paxiphylline D

Cat. No.: B15592004

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Important Note: The initial request specified "**Paxiphylline D**." However, extensive searches yielded no relevant information on analytical methods for a compound with this name. It is strongly presumed that this was a typographical error and the intended compound was Doxofylline, a widely used bronchodilator with numerous published analytical methods. The following application notes and protocols are therefore provided for the quantification of Doxofylline.

Introduction

Doxofylline is a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2][3]. Accurate and reliable quantification of Doxofylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analysis of Doxofylline in biological samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most common analytical techniques for this purpose[4][5][6].

Data Presentation: Quantitative Method Parameters

The following tables summarize key quantitative parameters from various validated analytical methods for Doxofylline quantification.

Table 1: HPLC Methods for Doxofylline Quantification

Parameter	Method 1	Method 2	Method 3
Biological Matrix	Human Plasma	Human Serum	Pharmaceutical Dosage Form
Sample Preparation	Protein Precipitation with Methanol	Solid-Phase Extraction (SPE)	Direct Dilution
Chromatographic Column	μ Bondapak C18	Reversed-phase C18	Hypersil ODS C18 (250 x 4.6mm)
Mobile Phase	Methanol:Water (38:62 v/v)[7]	Acetonitrile:Phosphate Buffer (18:82 v/v)[6]	Acetonitrile:Buffer (50:50), pH 3[8]
Flow Rate	1.0 mL/min[7]	1.0 mL/min[6]	1.0 mL/min[8]
Detection Wavelength	275 nm[7]	275 nm[6]	272 nm[8]
Linearity Range	0.5 - 16.0 μ g/mL[7]	0.03 - 10 mg/L	10 - 80 μ g/mL[8]
Internal Standard	Caffeine[7]	Metronidazole[6]	Not Specified
Retention Time	Not Specified	7.54 min (Doxofylline), 4.36 min (IS)[6]	3.1 \pm 0.3 min[8]
Recovery	99.9%[7]	>96.9%	Not Specified

Table 2: LC-MS/MS Methods for Doxofylline Quantification

Parameter	Method 1	Method 2
Biological Matrix	Human Plasma	Rat Dried Blood Spots (DBS) and Urine
Sample Preparation	Protein Precipitation with Methanol	Not specified for DBS, direct injection for urine
Chromatographic Column	ACQUITY UPLC HSS T3	Reverse phase C18 (250 mm × 4.6 mm, 5 µm)[9]
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water (Gradient)[10]	20 mM Ammonium Acetate (pH 3.5) and Acetonitrile (75:25 v/v)[9]
Flow Rate	0.30 mL/min[10]	Not Specified
Ionization Mode	Not Specified	Selective Ion Monitoring (SIM)
Mass Transitions (m/z)	267.0 → 181.0 (Doxofylline), 271.2 → 181.1 (IS)[10]	m/z 267 (Doxofylline), m/z 195 (IS - Caffeine)[9]
Linearity Range	20.0 - 16,000 ng/mL[10]	1 - 5000 ng/mL[9]
Internal Standard	Doxophylline-d4[10]	Caffeine[9]
Recovery	Not Specified	93.46% (DBS), 89.86% (Urine) [9]
Limit of Quantification (LOQ)	20.0 ng/mL[10]	0.84 ng/mL (DBS), 1.00 ng/mL (Urine)[9]

Experimental Protocols

Protocol 1: Quantification of Doxofylline in Human Plasma by HPLC-UV

This protocol is based on the method described by Chen Ji-Sheng and Zhang Ling (2002)[7].

1. Materials and Reagents

- Doxofylline reference standard

- Caffeine (Internal Standard)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Human plasma (drug-free)
- Microcentrifuge tubes
- Syringe filters (0.45 μm)

2. Instrumentation

- HPLC system with a UV detector
- μ Bondapak C18 column
- Data acquisition and processing software

3. Preparation of Standard and Quality Control (QC) Samples

- Stock Solution (1 mg/mL): Accurately weigh and dissolve Doxofylline and Caffeine in methanol.
- Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare working standards at concentrations spanning the calibration range (e.g., 0.5, 1, 2, 5, 10, 16 $\mu\text{g/mL}$).
- Spiked Plasma Samples: Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards and QC samples.

4. Sample Preparation (Protein Precipitation)

- To 200 μL of plasma sample (standard, QC, or unknown), add 400 μL of methanol containing the internal standard (Caffeine).
- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 μm syringe filter.
- Inject a 20 μL aliquot into the HPLC system.

5. Chromatographic Conditions

- Column: $\mu\text{Bondapak C18}$
- Mobile Phase: Methanol:Water (38:62, v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 275 nm
- Column Temperature: Room temperature

6. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Doxofylline to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of Doxofylline in the QC and unknown samples using the regression equation of the calibration curve.

Protocol 2: Quantification of Doxofylline in Human Plasma by LC-MS/MS

This protocol is based on the method described by a 2025 research publication[10].

1. Materials and Reagents

- Doxofylline reference standard
- Doxophylline-d4 (Internal Standard)
- Acetonitrile (LC-MS grade)

- Formic Acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (drug-free)

2. Instrumentation

- UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a triple quadrupole mass spectrometer)
- ACQUITY UPLC HSS T3 column
- MassLynx software or equivalent

3. Preparation of Standard and QC Samples

- Prepare stock and working solutions of Doxofylline and Doxophylline-d4 in a suitable solvent (e.g., methanol or acetonitrile).
- Spike drug-free human plasma with working standard solutions to create calibration standards (e.g., 20 - 16,000 ng/mL) and QC samples.

4. Sample Preparation (Protein Precipitation)

- To 50 μ L of plasma sample, add 150 μ L of acetonitrile containing the internal standard (Doxophylline-d4).
- Vortex thoroughly to precipitate proteins.
- Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
- Transfer the supernatant to a clean tube for injection.

5. UPLC-MS/MS Conditions

- Column: ACQUITY UPLC HSS T3
- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: Acetonitrile
- Flow Rate: 0.30 mL/min
- Gradient Elution: (Details to be optimized based on the specific system)
- Ionization: Electrospray Ionization (ESI), positive mode
- MRM Transitions:
 - Doxofylline: m/z 267.0 -> 181.0
 - Doxophylline-d4 (IS): m/z 271.2 -> 181.1

6. Data Analysis

- Similar to the HPLC-UV method, use the peak area ratio of the analyte to the internal standard to construct a calibration curve and quantify the unknown samples.

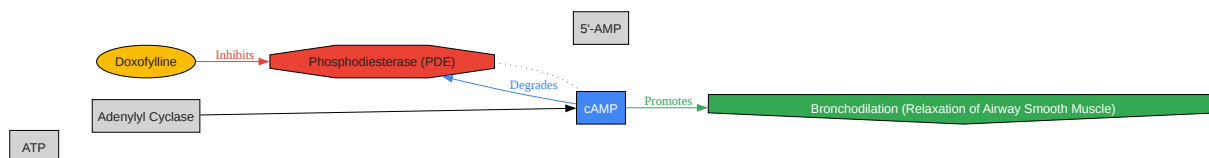
Visualizations

Experimental Workflow

Caption: General workflow for the quantification of Doxofylline in biological samples.

Signaling Pathway (Mechanism of Action)

Doxofylline, a xanthine derivative, primarily acts as a bronchodilator through the inhibition of phosphodiesterase (PDE) enzymes[1][11].



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Caption: Simplified signaling pathway of Doxofylline's bronchodilator effect.

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